Predicted pKa Shift Relative to 3-(Trifluoromethyl)pyridin-2-amine Alters Protonation State at Physiological pH
Exhaustive N-methylation of 3-(trifluoromethyl)pyridin-2-amine reduces the predicted pKa of the conjugate acid by approximately 1.2 log units relative to the primary amine analog. The target compound has an in silico-determined pKa of 4.65 ± 0.10 (predicted) , whereas 3-(trifluoromethyl)pyridin-2-amine (CAS 183610-70-0) exhibits a calculated pKa of ~5.8 (ACD/Labs predicted) . This shift means that at pH 7.4 the target compound is >99% neutral, while the primary amine analog remains ~2.5% protonated. The practical consequence is a meaningful difference in passive membrane permeability and organic-solvent extractability that cannot be corrected by simple pH adjustment.
| Evidence Dimension | Basicity (pKa of pyridinium conjugate acid, predicted) |
|---|---|
| Target Compound Data | pKa = 4.65 ± 0.10 (predicted, ACD/Labs) |
| Comparator Or Baseline | 3-(Trifluoromethyl)pyridin-2-amine (CAS 183610-70-0), pKa ≈ 5.8 (predicted) |
| Quantified Difference | ΔpKa ≈ −1.2 (target is a weaker base) |
| Conditions | In silico prediction (ACD/Labs); experimental confirmation pending. |
Why This Matters
Procurement of the dimethylamino derivative is mandatory when the synthetic sequence or final target demands a neutral, non-ionizable pyridine moiety at working pH; the 2-amino analog cannot serve as a surrogate without altering the protonation state.
